molecular formula C40H53N7O5S2 B1684569 Cobicistat CAS No. 1004316-88-4

Cobicistat

Cat. No. B1684569
M. Wt: 776 g/mol
InChI Key: ZCIGNRJZKPOIKD-CQXVEOKZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cobicistat, sold under the brand name Tybost, is a medication used in the treatment of human immunodeficiency virus infection (HIV/AIDS). Its major mechanism of action is through the inhibition of human CYP3A proteins . It is a component of three four-drug, fixed-dose combination HIV treatments .


Synthesis Analysis

The synthesis of Cobicistat involves several metabolic pathways including glycine conjugation, N-acetyl cysteine conjugation, morpholine ring-opening, and thiazole ring-opening .


Molecular Structure Analysis

Cobicistat has a complex molecular structure. It is a potent and selective inhibitor of human cytochrome P450 3A (CYP3A) enzymes . The structure of Cobicistat is similar to that of ritonavir, another pharmacoenhancer .


Chemical Reactions Analysis

Cobicistat undergoes various chemical reactions in the body. It is metabolized predominantly by CYP3A. Cobicistat metabolites have been identified in mouse and human liver microsomes .

Scientific Research Applications

Pharmacoenhancer Mechanisms and Transporter Interactions Cobicistat is recognized for its potent inhibition of cytochrome P450 3A (CYP3A) enzymes, crucial for its role as a pharmacoenhancer. This inhibition is instrumental in enhancing the systemic exposure of several antiretroviral drugs, including HIV protease inhibitors like atazanavir and darunavir, without exhibiting antiretroviral activity itself. Importantly, cobicistat also affects the function of transporters such as P-glycoprotein and breast cancer resistance protein, which can influence the intestinal absorption of various drugs, including HIV protease inhibitors and GS-7340, a prodrug of tenofovir (Lepist et al., 2012).

Clinical Efficacy in HIV Treatment Studies have demonstrated that cobicistat is comparable to ritonavir when used as a pharmacoenhancer with atazanavir plus emtricitabine/tenofovir disoproxil fumarate in treatment-naive HIV-1-infected patients. These studies have shown that cobicistat can achieve high rates of virologic success, similar to those achieved with ritonavir, underscoring its efficacy as a pharmacoenhancer (Gallant et al., 2013).

Renal Function and Drug Metabolism Research has also focused on the effects of cobicistat on renal function, particularly its impact on glomerular filtration rate (GFR). Studies indicate that while cobicistat affects the estimation of GFR by increasing serum creatinine levels, it does not actually impact the actual GFR, suggesting a specific interaction with renal transport mechanisms rather than a detrimental effect on renal filtration function (German et al., 2012).

Metabolic Pathways and Biotransformation The metabolic pathways and biotransformation of cobicistat have been thoroughly investigated, revealing complex interactions with cytochromes P450 (CYPs), including CYP3A4 and CYP2D6. This research is crucial for understanding potential drug-drug interactions and optimizing cobicistat-containing regimens for individual patients based on their metabolic profiles (Wang et al., 2016).

Hepatotoxicity and Drug Interactions Further studies have explored the potential for cobicistat to induce hepatotoxicity, especially in the context of drug-drug interactions, such as with rifampicin, a known activator of pregnane X receptor (PXR) that can potentiate cobicistat hepatotoxicity. This line of research is important for managing the risks associated with cobicistat, especially in patients co-infected with HIV and tuberculosis (Shehu et al., 2021).

Safety And Hazards

Cobicistat may increase serum creatinine levels via the inhibition of proximal renal tubular cell transporters and thus reduce estimated glomerular filtration rate, although it does not appear to affect actual glomerular filtration rate . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Cobicistat is a potential addition to the management of HIV infection as a pharmacokinetic enhancer. With potent durability through 48 weeks, a tolerability profile comparable to other first- and second-line antiretroviral therapies, and a convenient dosing schedule with low daily pill burden in fixed-dose combination tablets, cobicistat is a potential addition to the management of HIV infection as a PK enhancer .

properties

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2R,5R)-5-[[(2S)-2-[[methyl-[(2-propan-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]-4-morpholin-4-ylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O5S2/c1-29(2)38-43-34(27-53-38)25-46(3)39(49)45-36(16-17-47-18-20-51-21-19-47)37(48)42-32(22-30-10-6-4-7-11-30)14-15-33(23-31-12-8-5-9-13-31)44-40(50)52-26-35-24-41-28-54-35/h4-13,24,27-29,32-33,36H,14-23,25-26H2,1-3H3,(H,42,48)(H,44,50)(H,45,49)/t32-,33-,36+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIGNRJZKPOIKD-CQXVEOKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)NC(CCN2CCOCC2)C(=O)NC(CCC(CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NC(=CS1)CN(C)C(=O)N[C@@H](CCN2CCOCC2)C(=O)N[C@H](CC[C@H](CC3=CC=CC=C3)NC(=O)OCC4=CN=CS4)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143269
Record name Cobicistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

776.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Cobicistat is a mechanism-based inhibitor of cytochrome P450 3A (CYP3A) isoforms. Inhibition of CYP3A-mediated metabolism by cobicistat increases the systemic exposure of CYP3A substrates atazanavir and darunavir and therefore enables increased anti-viral activity at a lower dosage. Cobicistat does not have any anti-HIV activity on its own.
Record name Cobicistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Cobicistat

CAS RN

1004316-88-4
Record name Cobicistat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004316-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cobicistat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1004316884
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cobicistat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09065
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cobicistat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COBICISTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW2E03M5PG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cobicistat
Reactant of Route 2
Reactant of Route 2
Cobicistat
Reactant of Route 3
Reactant of Route 3
Cobicistat
Reactant of Route 4
Reactant of Route 4
Cobicistat
Reactant of Route 5
Cobicistat
Reactant of Route 6
Reactant of Route 6
Cobicistat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.